molecular formula C7H10N2O3S B1431041 6-Ethoxypyridine-3-sulfonamide CAS No. 1443981-82-5

6-Ethoxypyridine-3-sulfonamide

Cat. No. B1431041
M. Wt: 202.23 g/mol
InChI Key: LZCZNRYQZPZYRL-UHFFFAOYSA-N
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Description

6-Ethoxypyridine-3-sulfonamide, also known as EPSA, is a chemical compound that has attracted significant attention in the scientific community. It has a molecular weight of 202.23 g/mol .


Molecular Structure Analysis

The InChI code for 6-Ethoxypyridine-3-sulfonamide is 1S/C7H10N2O3S/c1-2-12-7-4-3-6 (5-9-7)13 (8,10)11/h3-5H,2H2,1H3, (H2,8,10,11) . This code provides a specific textual representation of the compound’s molecular structure.

Scientific Research Applications

    Synthetic approaches and applications of sulfonimidates

    • Application : Sulfonimidates have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents .
    • Methods : This review article explores the synthesis of the organosulfur (VI) species named sulfonimidates, focusing on their synthesis from sulfur (II), sulfur (IV) and sulfur (VI) reagents .
    • Results : The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .

    Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions

    • Application : Sulfonamides exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
    • Methods : This study explores the research findings and the work behaviors of SN (SMZ and SDZ) drugs .
    • Results : Sulfonamides are not readily biodegradable and have potential to cause various unfavorable side effects including diseases of the digestive and respiratory tracts .

    Synthesis of new pyridines with sulfonamide moiety

    • Application : The synthesis of a new pyridine series containing sulfonamide moiety .
    • Methods : The study began by examining the best reaction conditions by selecting a model reaction for the synthesis of molecule 1a .
    • Results : The results of this study were not specified in the source .

    Sulfonamides in Pharmaceuticals and Agrochemicals

    • Application : Organosulfur compounds with sulfur–nitrogen bonds have found various applications in diverse fields such as pharmaceuticals, agrochemicals, polymers, and so forth . Three major groups of such compounds are sulfenamides, sulfinamides, and sulfonamides which have been widely applied as building blocks .
    • Methods : The methods of application or experimental procedures were not specified in the source .
    • Results : The results or outcomes obtained were not specified in the source .

    Synthesis of New Pyridines with Sulfonamide Moiety

    • Application : The synthesis of a new pyridine series containing sulfonamide moiety .
    • Methods : The study began by examining the best reaction conditions by selecting a model reaction for the synthesis of molecule 1a .
    • Results : The results of this study were not specified in the source .
  • Living with Sulfonamides
    • Application : Given their intensive production and utilization, it was estimated that, on average, more than 20,000 tonnes of sulfonamides with bacteriostatic properties may be released into the biosphere each year . Consequently, sulfonamides and their metabolites have been detected in a wide diversity of environmental compartments and matrices .
    • Methods : The methods of application or experimental procedures were not specified in the source .
    • Results : The results or outcomes obtained were not specified in the source .

Future Directions

The future of synthetic chemistry, including the synthesis of compounds like 6-Ethoxypyridine-3-sulfonamide, is expected to focus on improving the ability of synthesis and enhancing the application of synthesis . This includes the development of more efficient, environmentally friendly, and economic processes for the preparation of compounds .

properties

IUPAC Name

6-ethoxypyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3S/c1-2-12-7-4-3-6(5-9-7)13(8,10)11/h3-5H,2H2,1H3,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCZNRYQZPZYRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethoxypyridine-3-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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